Product packaging for Zalcitabine Monophosphate Ammonium Salt(Cat. No.:CAS No. 1179343-05-5)

Zalcitabine Monophosphate Ammonium Salt

Cat. No.: B1142520
CAS No.: 1179343-05-5
M. Wt: 309.24
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Description

Evolution of Synthetic Nucleoside and Nucleotide Analogues in Chemical Biology Research

The study of nucleoside and nucleotide chemistry has been a cornerstone of medicinal chemistry and chemical biology for decades. researchgate.netumn.edu Nucleosides, the fundamental building blocks of DNA and RNA, consist of a nucleobase linked to a sugar molecule. wikipedia.org Their analogues are synthetic compounds that mimic the structure of natural nucleosides but contain specific modifications to their nucleobase or sugar moiety. wikipedia.orgnih.gov The primary goal in designing these analogues is to create molecules that can be recognized by cellular or viral enzymes and integrated into biological pathways, but which then disrupt or terminate processes like DNA replication due to their structural alterations. nih.govnih.gov

The evolution of these synthetic analogues began with relatively simple changes to the nucleoside scaffold. nih.gov Early research in the 1960s focused on modifications to the sugar component, leading to the development of arabinose-derived nucleosides. nih.gov Subsequent research explored alterations at various positions of the sugar ring, such as the 2' and 3' carbons. nih.gov These modifications led to potent therapeutic agents. researchgate.netnih.gov Over time, the complexity of these modifications has grown, with multiple changes being made to the nucleoside scaffold to enhance efficacy and overcome resistance. researchgate.net This has made synthetic nucleoside analogues an essential chemical platform for the development of modern therapeutics. researchgate.netresearchgate.net

Positioning of Zalcitabine (B1682364) Monophosphate Ammonium (B1175870) Salt within Dideoxynucleoside Analogue Research

Zalcitabine, also known as 2',3'-dideoxycytidine (ddC), is a synthetic nucleoside analogue belonging to the dideoxynucleoside family. wikipedia.orgdrugbank.com It was one of the earliest antiretroviral agents developed. wikipedia.org Zalcitabine Monophosphate Ammonium Salt is a key intermediate compound in the synthesis of Zalcitabine's biologically active form, Zalcitabine triphosphate. chemicalbook.com The study of this salt is therefore intrinsically linked to the research and application of Zalcitabine itself.

The defining characteristic of 2',3'-dideoxynucleosides is the absence of hydroxyl (-OH) groups at both the 2' and 3' positions of the ribose sugar ring. wikipedia.org This structural modification is critical to their function. In natural DNA synthesis, the 3'-OH group is essential for forming the phosphodiester bond that links one nucleotide to the next, allowing the DNA chain to elongate. wikipedia.orgtaylorandfrancis.com Because 2',3'-dideoxynucleosides lack this 3'-OH group, their incorporation into a growing DNA strand results in the immediate termination of chain elongation. drugbank.comwikipedia.org

These analogues are classified based on the nucleobase they contain (adenine, guanine, cytosine, or thymine), which mirrors the classification of natural deoxynucleosides.

Table 1: Structural Classification of Representative 2',3'-Dideoxynucleosides

Compound Name Abbreviation Nucleobase Chemical Family
2',3'-Dideoxyadenosine ddA Adenine Purine (B94841)
2',3'-Dideoxyguanosine ddG Guanine Purine
2',3'-Dideoxycytidine (Zalcitabine) ddC Cytosine Pyrimidine (B1678525)
2',3'-Dideoxythymidine ddT Thymine Pyrimidine

The sugar rings in these compounds typically have conformations that are intermediate between an envelope and a half-chair. nih.gov The specific orientation of the sugar relative to the base can vary between different dideoxynucleosides. nih.gov

For a nucleoside analogue like Zalcitabine to become active within a cell, it must be converted into its triphosphate form. wikipedia.orgnih.gov This is a stepwise phosphorylation process carried out by cellular enzymes called kinases. nih.govnih.gov The initial phosphorylation, converting the nucleoside to a nucleoside monophosphate, is often the rate-limiting step in this activation pathway. nih.govacs.org

Zalcitabine is phosphorylated to Zalcitabine monophosphate, then to the diphosphate (B83284), and finally to the active 2',3'-dideoxycytidine 5'-triphosphate (ddCTP). wikipedia.orgnih.gov The monophosphate form, therefore, represents the first and often most challenging step in the intracellular activation cascade. Nucleoside monophosphate kinases are the enzymes responsible for the second step, converting the monophosphate to the diphosphate form. nih.gov The efficiency of these enzymatic conversions is crucial for the compound's ultimate biological activity. nih.gov The study of the monophosphate salt provides insight into this critical stage of metabolic activation.

Overview of Research Trajectories for Nucleoside/Nucleotide Phosphorylated Forms

The critical and often inefficient nature of the initial phosphorylation step has led to significant research into methods for bypassing it. nih.govacs.org One major research trajectory is the development of "pronucleotide" or prodrug strategies. nih.govacs.org These involve chemically modifying the monophosphate form of a nucleoside analogue to create a lipophilic compound that can more easily cross cell membranes. acs.org Once inside the cell, these protecting groups are cleaved, releasing the nucleoside monophosphate directly and circumventing the need for the first kinase-mediated phosphorylation. nih.gov

Research in this area focuses on creating various prodrugs, such as phosphoramidates and other phosphate (B84403) esters, to improve intracellular delivery of the monophosphate analogue. acs.orgnih.gov The goal is to enhance the concentration of the activated form of the drug within target cells. nih.gov Furthermore, research continues into the synthesis and evaluation of novel nucleoside monophosphate analogues themselves, exploring different modifications to the phosphate group to create compounds with unique biological properties. nih.govacs.org

Table 2: Chemical Compounds Mentioned

Compound Name
2',3'-Dideoxyadenosine
2',3'-Dideoxycytidine
2',3'-Dideoxyguanosine
2',3'-Dideoxythymidine
2',3'-Dideoxyuridine
Zalcitabine
This compound

Properties

CAS No.

1179343-05-5

Molecular Formula

C₉H₁₈N₄O₆P

Molecular Weight

309.24

Synonyms

2’,3’-Dideoxycytidine 5’-monophosphate Ammonium Salt; _x000B_2’,3’-Dideoxycytidine monophosphate Ammonium Salt; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Zalcitabine Monophosphate Ammonium Salt

Synthetic Pathways for Zalcitabine (B1682364) Monophosphate and its Ammonium (B1175870) Salt

The synthesis of Zalcitabine Monophosphate Ammonium Salt is centered on the effective phosphorylation of the 5'-hydroxyl group of the Zalcitabine nucleoside. Various chemical strategies have been developed to achieve this transformation, ranging from traditional phosphorylation methods to more streamlined one-pot approaches.

Chemical Phosphorylation Strategies for Nucleoside Conversion to Monophosphate

The chemical conversion of a nucleoside to its corresponding 5'-monophosphate is a fundamental process in medicinal chemistry. umich.edu This transformation typically involves the reaction of the nucleoside's primary 5'-hydroxyl group with a phosphorylating agent. A significant challenge in this process is achieving regioselectivity for the 5'-position, as the secondary 3'-hydroxyl group (if present) can also react. umich.edu In the case of Zalcitabine, which is a 2',3'-dideoxynucleoside, this specific issue of regioselectivity between the 3' and 5' hydroxyls is absent, simplifying the synthetic considerations.

Common phosphorylation procedures utilize electrophilic phosphorus reagents. umich.edu However, these reagents can also lead to side reactions, such as phosphorylation of the nucleobase itself. umich.edu Therefore, the choice of phosphorylating agent and reaction conditions is critical. Traditional methods often employ highly reactive phosphochloride agents like phosphoryl chloride. vu.lt An alternative approach involves converting the 5'-hydroxyl group into a good leaving group, such as a tosylate, which can then be displaced by a phosphate (B84403) nucleophile. umich.edu Enzymatic phosphorylation presents a green alternative to chemical methods, utilizing nucleoside kinases to catalyze the phosphate group transfer from a donor like ATP or GTP, which offers high regioselectivity under mild conditions. vu.ltmdpi.com

Preparation of Racemic Monophosphate Ammonium Salts

The preparation of nucleoside monophosphates often concludes with their isolation as a salt to improve stability and handling. The ammonium salt is a common choice. This is typically achieved after the primary phosphorylation reaction and any necessary deprotection steps. The crude monophosphate, often in a mixed-salt or acidic form, is subjected to purification, commonly involving ion-exchange chromatography.

In the final step, the purified nucleoside monophosphate can be converted to the desired ammonium salt by passing it through a cation-exchange resin charged with ammonium ions (e.g., Dowex-50-W in NH4+ form). core.ac.uk This process exchanges the existing cations (like sodium, lithium, or trialkylammonium from reaction buffers) for ammonium ions. core.ac.uk Following ion exchange, the solution containing the pure nucleoside monophosphate ammonium salt is typically lyophilized (freeze-dried) to yield the final product as a stable, often white, powder. core.ac.uk

One-Pot Synthesis Approaches for Phosphate Monoesters

One-pot synthesis offers a streamlined and efficient alternative to multi-step procedures that require the isolation of intermediates. For the preparation of nucleoside monophosphate esters, a one-pot approach involves the in-situ generation of the active phosphorylating species and subsequent reaction with the nucleoside without isolating the phosphorylated intermediate before workup.

Specific Synthesis Routes Employing Phosphorous Oxychloride and Trimethyl Phosphate

A widely utilized and effective method for the phosphorylation of nucleosides is the Yoshikawa-Kato synthesis, which employs phosphorous oxychloride (POCl₃) in a trialkyl phosphate solvent, such as trimethyl phosphate. acs.org This method is particularly useful for acid-labile nucleosides.

In this procedure, the nucleoside (Zalcitabine) is suspended in trimethyl phosphate at a reduced temperature (e.g., 0°C). Phosphorous oxychloride is then added dropwise. The reaction mechanism involves the formation of a dichlorophosphate (B8581778) intermediate with the 5'-hydroxyl group of the nucleoside. This intermediate is highly reactive and is subsequently hydrolyzed during aqueous workup to yield the desired 5'-monophosphate. The trimethyl phosphate acts as both a solvent and a catalyst. The reaction is typically quenched by the addition of water or a buffer solution, followed by purification to isolate the nucleoside monophosphate. acs.org

Reaction Parameter Description
Phosphorylating Agent Phosphorous Oxychloride (POCl₃)
Solvent/Catalyst Trimethyl Phosphate ((CH₃O)₃PO)
Substrate Zalcitabine
Key Intermediate 5'-Dichlorophosphate ester of Zalcitabine
Workup Hydrolysis with water or buffer
Final Product (pre-salt) Zalcitabine 5'-Monophosphate

Purification and Isolation Techniques in Synthesis

The successful synthesis of this compound is critically dependent on effective purification and isolation techniques to separate the target compound from unreacted starting materials, by-products, and reaction reagents.

Chromatographic Separation Methods for Monophosphate Derivatives

Chromatography is the cornerstone of purification for nucleoside monophosphates, which are polar, charged molecules.

Anion-Exchange Chromatography: This is a primary technique for purifying nucleotides. acs.org The negatively charged phosphate group of Zalcitabine monophosphate binds to a positively charged stationary phase (the anion-exchange resin). Elution is typically achieved by increasing the salt concentration (e.g., using a gradient of ammonium bicarbonate or sodium chloride) or by changing the pH to protonate the phosphate group, thereby reducing its affinity for the resin. google.com This method effectively separates mononucleotides from uncharged nucleosides and other non-anionic impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Standard reversed-phase columns (like C18) are not effective at retaining highly polar nucleotides. longdom.org To overcome this, ion-pairing reversed-phase chromatography is used. An ion-pairing agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is added to the mobile phase. This agent forms a neutral, hydrophobic complex with the negatively charged nucleotide, allowing it to be retained and separated on the nonpolar stationary phase. longdom.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. This technique can effectively separate nucleotides, nucleosides, and nucleobases. nih.gov

Counter-Current Chromatography (CCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thus preventing the irreversible adsorption of the analyte. nih.gov It has been successfully applied to the separation of nucleic acid constituents, including mononucleotides, using extremely hydrophilic solvent systems. nih.gov

Technique Stationary Phase Principle Mobile Phase / Elution Basis of Separation
Anion-Exchange Positively charged resinIncreasing salt gradient (e.g., NH₄HCO₃)Charge interaction
Ion-Pairing RP-HPLC Nonpolar (e.g., C18)Aqueous/Organic with ion-pairing agentHydrophobicity of ion-pair complex
HILIC PolarHigh organic content with aqueous bufferPartitioning based on hydrophilicity
Counter-Current Liquid stationary phaseImmiscible liquid mobile phasePartition coefficient between two liquid phases

Salt Conversion and Preparation of Ammonium Salts

The preparation of nucleoside monophosphate ammonium salts is a critical step for subsequent chemical reactions, often improving solubility in organic solvents and facilitating purification. While specific synthetic details for this compound are not extensively published, the general methodologies for converting nucleoside monophosphates to their ammonium salt forms are well-established and applicable.

A common and effective method involves ion-exchange chromatography. Typically, the sodium salt or free acid form of the nucleoside monophosphate is dissolved in water and passed through a strong cation-exchange resin, such as Dowex-50-W in its proton (H+) form. researchgate.net This process exchanges the sodium or other cations for protons, yielding the free acid form of the nucleoside monophosphate. The acidic eluate is then collected in a flask containing an alcohol and the desired amine, such as tri-n-butylamine or ammonia, to form the corresponding ammonium salt. researchgate.net

Another approach involves the direct treatment of the nucleoside monophosphate with the desired amine in an appropriate solvent system. For instance, a process for preparing a nucleoside triphosphate derivative involves dissolving the nucleoside monophosphate ammonium salt and tri-n-butylamine in anhydrous pyridine, followed by drying under vacuum. nih.gov This highlights the use of ammonium salts as stable, reactive intermediates. The resulting ammonium salt can be isolated, often as a stable solid, through techniques like lyophilization. nih.gov If necessary, these ammonium salts can be converted back to other salt forms, such as sodium salts, by reacting them with a corresponding bicarbonate solution. nih.gov

These methods provide a versatile toolkit for chemists to prepare this compound, a crucial precursor for further derivatization and synthesis.

Chemical Modification and Analogue Synthesis

The chemical scaffold of Zalcitabine (ddC) and its monophosphate offers numerous sites for modification to create analogues with potentially improved properties. These modifications can target the nucleobase, the dideoxyribose sugar moiety, or the phosphate group itself. google.com

The synthesis of Zalcitabine analogues aims to enhance its biological activity, alter its lipophilicity, or introduce new functionalities. A notable example is the synthesis of C-4-hydrazide derivatives of 2',3'-dideoxycytidine. nih.gov In one study, three different hydrazide derivatives were synthesized, including C-4-(salicylic hydrazide)-ddC and C-4-(N-butyloxycarbonyl-isoleucine hydrazide)-ddC. These modifications at the C-4 position of the cytosine base were shown to increase the lipophilicity of the parent molecule while maintaining acceptable water solubility. nih.gov

Another advanced strategy involves conjugating phosphorylated Zalcitabine to nanoparticles. Researchers have successfully synthesized conjugates of Zalcitabine triphosphate with SiO2 nanoparticles. nih.gov This was achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." A 4-(prop-2-yn-1-yloxy)butylamino group was attached to the γ-phosphate of Zalcitabine triphosphate via a phosphoramidate (B1195095) linkage, which then reacts with azide-functionalized silica (B1680970) nanoparticles. nih.gov This method demonstrates how Zalcitabine monophosphate can be further phosphorylated and then derivatized into complex, targeted delivery systems.

Modern synthetic methods like the CuAAC reaction are increasingly used to create novel nucleoside analogues, linking the nucleotide to other molecules like different sugar residues or heterocyclic moieties to explore new biological activities. nih.gov

A major challenge for nucleoside monophosphates is their poor ability to cross cell membranes due to their negative charge. Prodrug strategies are employed to mask the phosphate group, thereby increasing lipophilicity and facilitating passive diffusion into the cell. nih.gov Once inside, cellular enzymes cleave the masking groups to release the active nucleoside monophosphate.

Phosphoramidate Prodrugs (ProTides): The ProTide approach is a highly successful strategy for the intracellular delivery of nucleoside monophosphates. nih.gov This method involves masking the phosphate with an aryloxy group and an amino acid ester. nih.gov This creates a neutral, lipophilic molecule that can more easily penetrate the cell membrane. Inside the cell, the ester is hydrolyzed by carboxylesterases, followed by cyclization and cleavage of the P-N bond to release the nucleoside monophosphate. This strategy bypasses the often rate-limiting initial phosphorylation step of the parent nucleoside. nih.gov While specific ProTides of Zalcitabine Monophosphate are not detailed in the provided sources, the synthesis of phosphoramidate prodrugs for numerous other nucleoside analogues, such as Gemcitabine and AZT, establishes a clear and adaptable methodology.

Squalenoyl Conjugates: Squalenoylation represents another innovative prodrug strategy, where the nucleoside or its monophosphate is covalently linked to squalene (B77637), a natural and biocompatible lipid. researchgate.net The resulting amphiphilic conjugate self-assembles into nanoparticles in aqueous solutions, typically 100-300 nm in size. researchgate.net This nanostructure facilitates cellular uptake.

Specifically, 4-(N)-1,1',2-trisnor-squalenoyldideoxycytidine monophosphate (SQddC-MP) has been synthesized using phosphoramidite (B1245037) chemistry. These SQddC-MP conjugates form nanoassemblies that display significant anti-HIV activity, demonstrating that the squalene conjugate of the negatively charged nucleotide can efficiently penetrate cells. This approach offers a powerful platform for improving the delivery and efficacy of nucleotide analogues like Zalcitabine Monophosphate.

Prodrug Strategies for Nucleoside Monophosphates

StrategyDescriptionKey FeaturesExample (Related to Zalcitabine)
Phosphoramidate (ProTide)The phosphate group is masked with an aryloxy group and an amino acid ester to neutralize the charge.Increases lipophilicity; bypasses initial phosphorylation; broad applicability. nih.govGeneral strategy applicable to Zalcitabine Monophosphate.
SqualenoylationCovalent linkage of the nucleoside monophosphate to a squalene moiety.Forms self-assembling nanoparticles; enhances cellular penetration. researchgate.net4-(N)-1,1',2-trisnor-squalenoyldideoxycytidine monophosphate (SQddC-MP).

Nucleoside monophosphates, including Zalcitabine Monophosphate, are fundamental building blocks for the synthesis of dinucleoside polyphosphates (Np_n_N), which are important signaling molecules. The most common chemical methods involve the activation of a nucleoside 5'-monophosphate (NMP) followed by reaction with a second nucleotide.

One established method, developed by Moffatt and Khorana, involves converting the NMP into a phosphoromorpholidate derivative. The NMP, in its acidic form, is activated with N,N'-dicyclohexylcarbodiimide (DCC) in the presence of morpholine (B109124). The resulting nucleoside 5'-phosphoromorpholidate can then react with another phosphate salt to form the dinucleotide.

Another powerful methodology uses a phosphoromethylimidazolium intermediate. In this approach, the free acid of an NMP reacts with N-methylimidazole in the presence of coupling agents like triphenylphosphine/2,2'-dipyridyl sulfide. This method is effective for creating symmetrical dinucleoside diphosphates (Np2N) in high yields.

More recent innovations include the use of cycloSal-phosphate triesters as active intermediates. These compounds are highly reactive and undergo rapid conversion when reacted with another NMP, NDP, or NTP to form the corresponding dinucleoside polyphosphates. The reactivity can be fine-tuned by introducing different substituents on the salicylic (B10762653) alcohol moiety. These varied synthetic routes provide robust options for synthesizing complex dinucleoside polyphosphates using Zalcitabine Monophosphate as a starting material.

Dinucleoside Polyphosphate Synthesis Methods

MethodActivating Agent/IntermediateDescriptionReference
Moffatt-Khorana MethodPhosphoromorpholidateNMP is activated with DCC and morpholine to form a morpholidate intermediate, which then reacts with a phosphate salt.
Phosphorimidazolide MethodPhosphoromethylimidazoliumNMP reacts with N-methylimidazole and coupling agents to form an active intermediate for dimerization.
cycloSal-Phosphate MethodcycloSal-Phosphate TriesterNMP is converted to a highly reactive cycloSal-nucleosyl-phosphate triester which rapidly reacts with other nucleotides.

Molecular and Cellular Mechanisms of Action in Preclinical Models

Intracellular Phosphorylation and Activation Cascades

Zalcitabine (B1682364), a synthetic nucleoside analog of 2'-deoxycytidine, requires intracellular conversion into its pharmacologically active form. drugbank.com This bioactivation is a critical process achieved through a series of phosphorylation steps orchestrated by host cellular enzymes. drugbank.comglowm.com The initial compound is taken up by cells and serves as a substrate for a cascade of kinases that sequentially add phosphate (B84403) groups, ultimately yielding the active triphosphate metabolite. glowm.comnih.gov This multi-step enzymatic conversion is essential for the compound's therapeutic effect. researchgate.net

The conversion of zalcitabine to its active triphosphate form, dideoxycytidine 5'-triphosphate (ddCTP), is accomplished through the sequential action of three distinct cellular kinases. drugbank.com Each enzyme in this pathway is responsible for a specific phosphorylation step, starting with the parent compound and proceeding through monophosphate and diphosphate (B83284) intermediates.

Following its formation, zalcitabine monophosphate serves as a substrate for deoxynucleoside monophosphate kinase (dNMPK). This enzyme catalyzes the second phosphorylation event, transferring a phosphate group to zalcitabine monophosphate to yield the corresponding diphosphate derivative, dideoxycytidine 5'-diphosphate (ddCDP). This step is an essential link in the activation cascade, preparing the molecule for the final phosphorylation.

The final step in the intracellular activation pathway is catalyzed by nucleoside diphosphate (NDP) kinase. researchgate.netnih.gov This enzyme facilitates the addition of the third phosphate group, converting dideoxycytidine 5'-diphosphate into the active antiviral agent, dideoxycytidine 5'-triphosphate (ddCTP). researchgate.net The catalytic efficiency of NDP kinase in phosphorylating the diphosphate analog is a critical factor for ensuring sufficient levels of the active ddCTP are available to exert an antiviral effect. nih.gov

Zalcitabine monophosphate is the direct chemical product of the initial phosphorylation of zalcitabine by deoxycytidine kinase and a pivotal intermediate in the bioactivation pathway. It is not the final active compound but an essential precursor. The formation of zalcitabine monophosphate is a prerequisite for the subsequent enzymatic actions of deoxynucleoside monophosphate kinase and nucleoside diphosphate kinase. Without its successful formation, the downstream synthesis of the diphosphate and the ultimate active triphosphate (ddCTP) cannot occur, rendering the drug inactive. nih.gov

Role of Cellular Kinases in Sequential Phosphorylation to Triphosphate Form

Interference with Nucleic Acid Synthesis Machinery

The antiviral activity of zalcitabine is exerted by its active metabolite, dideoxycytidine 5'-triphosphate (ddCTP). drugbank.comnih.gov This active form interferes with the synthesis of viral DNA through a dual mechanism targeting the viral enzyme reverse transcriptase. drugbank.comglowm.com Firstly, ddCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for binding to the active site of HIV-1 reverse transcriptase. drugbank.com

Secondly, and more significantly, ddCTP functions as a chain terminator in viral DNA synthesis. nih.govwikipedia.orgmedchemexpress.com After being incorporated into the growing strand of viral DNA, its structure prevents further elongation. drugbank.com Zalcitabine is a dideoxynucleoside, meaning it lacks the essential 3'-hydroxyl (-OH) group on its sugar moiety. drugbank.comwikipedia.org This 3'-OH group is required for the formation of a 5' to 3' phosphodiester linkage with the next incoming nucleotide, a fundamental process in DNA chain elongation. drugbank.com The absence of this group upon the incorporation of ddCTP leads to the immediate and irreversible termination of proviral DNA synthesis. drugbank.comwikipedia.org

Enzyme Phosphorylation Cascade

Enzyme Abbreviation Role in Activation
Deoxycytidine Kinase dCK Catalyzes the initial phosphorylation of Zalcitabine to Zalcitabine Monophosphate.
Deoxynucleoside Monophosphate Kinase dNMPK Catalyzes the phosphorylation of Zalcitabine Monophosphate to Zalcitabine Diphosphate.

Table of Compounds

Compound Name Abbreviation
Zalcitabine ddC
Zalcitabine Monophosphate ddCMP
Zalcitabine Diphosphate ddCDP
Zalcitabine Triphosphate / Dideoxycytidine 5'-triphosphate ddCTP
2'-deoxycytidine

Competitive Inhibition of Viral RNA-Directed DNA Polymerase (Reverse Transcriptase)

Zalcitabine, in its activated triphosphate form (ddCTP), acts as a competitive inhibitor of the viral enzyme reverse transcriptase (RT). drugbank.comwikipedia.org This enzyme is crucial for the replication of retroviruses, as it synthesizes DNA from a viral RNA template. The structural similarity between ddCTP and the natural substrate, deoxycytidine triphosphate (dCTP), allows ddCTP to bind to the active site of reverse transcriptase. drugbank.com This binding competes with dCTP, thereby reducing the rate at which the enzyme can synthesize viral DNA. drugbank.com The potency of Zalcitabine as a reverse transcriptase inhibitor is notable, with some in vitro studies indicating it to be approximately 10-fold more potent than zidovudine (B1683550) (AZT) on a molar basis. nih.gov

Mechanism of DNA Chain Termination via 3'-OH Absence

A key structural feature of Zalcitabine is the absence of a hydroxyl group at the 3' position of its sugar moiety; instead, it has a hydrogen atom. drugbank.com This modification is fundamental to its mechanism of action. During viral DNA synthesis, reverse transcriptase incorporates the activated form of Zalcitabine, ddCTP, into the growing DNA chain. drugbank.commdpi.com Once incorporated, the absence of the 3'-OH group prevents the formation of the necessary 5'-3' phosphodiester bond with the next incoming deoxynucleotide. drugbank.comsigmaaldrich.com This results in the immediate cessation of DNA chain elongation, a process known as chain termination. drugbank.comnih.gov This premature termination of the viral DNA prevents the completion of the viral genome and, consequently, inhibits viral replication. wikipedia.org

Interaction with Viral DNA Polymerase and RNA Polymerase Enzymes

The primary target of Zalcitabine's active metabolite, ddCTP, is the viral RNA-directed DNA polymerase, more commonly known as reverse transcriptase. drugbank.comwikipedia.org By competing with the natural substrate and causing chain termination, it effectively inhibits the function of this critical viral enzyme. drugbank.com While the main activity is against reverse transcriptase, it is important to note that nucleoside analogs can also interact with host cell DNA polymerases, albeit typically with lower affinity. This interaction with host polymerases is a factor in the compound's toxicity profile, which is outside the scope of this article. The interaction of Zalcitabine with viral RNA polymerase enzymes is less characterized, as its primary mechanism is directed against the reverse transcription step unique to retroviruses.

Intracellular Metabolic Dynamics (Non-Human Specific)

The antiviral efficacy of Zalcitabine is dependent on its intracellular metabolism. The parent compound must be phosphorylated to its active triphosphate form to exert its inhibitory effects.

Deamination Pathways of Monophosphate Derivatives (e.g., dUaMP formation from dCaMP)

In addition to phosphorylation, intracellular monophosphate derivatives of nucleoside analogs can undergo other metabolic transformations, such as deamination. For instance, deoxycytidine monophosphate (dCMP) can be deaminated to deoxyuridine monophosphate (dUMP). While specific preclinical data on the deamination of Zalcitabine monophosphate (dideoxycytidine monophosphate or dCMP analog) to a dideoxyuridine monophosphate analog (dUaMP) is not extensively detailed in the provided context, this represents a potential metabolic pathway. Deamination reactions in nucleotide metabolism are known to be catalyzed by enzymes such as cytidine (B196190) deaminase. researchgate.net Such pathways can influence the intracellular pool of active metabolites and potential byproducts.

Factors Influencing Intracellular Nucleotide Analog Levels

The intracellular concentration of the active ddCTP is a critical determinant of Zalcitabine's antiviral activity. Several factors can influence these levels. The efficiency of the cellular kinases responsible for the phosphorylation of Zalcitabine is a key factor. nih.gov Additionally, the rates of metabolic clearance, including potential deamination or other catabolic processes, can affect the steady-state concentration of the active triphosphate form. Variations in the expression and activity of these metabolic enzymes could lead to differences in intracellular drug levels. nih.gov

FactorDescriptionPotential Impact on Intracellular ddCTP Levels
Cellular Kinase Activity Enzymes that catalyze the phosphorylation of Zalcitabine to its active triphosphate form. nih.govHigher kinase activity can lead to increased formation of ddCTP.
Deamination Enzymatic removal of an amine group from the nucleoside analog monophosphate.Can decrease the pool of the monophosphate available for conversion to the active triphosphate form.
Metabolic Clearance Other catabolic processes that break down the nucleoside analog.Increased clearance can lead to lower intracellular concentrations of ddCTP.

Molecular Mechanisms of Resistance and Cellular Evasion

Viral Polymerase Mutations Conferring Resistance

The primary target of Zalcitabine (B1682364) is the HIV-1 reverse transcriptase (RT), an enzyme crucial for converting the viral RNA genome into DNA. Mutations within the gene encoding this enzyme can reduce the drug's effectiveness through several distinct molecular mechanisms.

Resistance can emerge from mutations that alter the catalytic site of the reverse transcriptase, thereby reducing its ability to incorporate the activated form of Zalcitabine (dideoxycytidine triphosphate, ddCTP) into the growing viral DNA chain. These mutations often cause steric hindrance or change the conformation of the enzyme's active site. For instance, the M184V/I mutation, while primarily associated with resistance to lamivudine (B182088) and emtricitabine, exemplifies this mechanism. The substitution of methionine at position 184 with a β-branched amino acid like valine or isoleucine sterically clashes with the L-oxathiolane ring of certain nucleoside analogues, impeding their binding. nih.gov

Another significant mutation complex, the Q151M complex, which includes A62V, V75I, and F116Y mutations, confers broad resistance to numerous dideoxynucleoside analogues, including Zalcitabine. nih.gov This complex works by enhancing the enzyme's ability to discriminate between the natural deoxynucleotide substrates and the nucleoside analogue, effectively lowering the efficiency of analogue incorporation and allowing DNA synthesis to proceed. nih.gov

Once incorporated, Zalcitabine monophosphate acts as a chain terminator. However, HIV-1 RT can remove the incorporated drug molecule, unblocking the DNA chain and allowing replication to resume. This process is known as excision. There are two primary pathways for this reaction:

Pyrophosphorolysis: This is the reverse reaction of polymerization, where the enzyme uses pyrophosphate (PPi) to cleave the terminal nucleotide. Wild-type RT can perform this reaction, but it is generally inefficient at the low physiological concentrations of PPi. nih.gov

ATP-Mediated Excision: A more clinically significant mechanism involves mutations that enable the RT to use adenosine (B11128) triphosphate (ATP), which is far more abundant in the cell than PPi, as the pyrophosphate donor. nih.govnih.gov This enhanced ATP-mediated excision is a hallmark of resistance to thymidine (B127349) analogues like Zidovudine (B1683550) (AZT) and is conferred by a set of mutations known as Thymidine Analogue Mutations (TAMs). nih.gov These mutations remodel the enzyme's nucleotide-binding site to create a high-affinity pocket for ATP, facilitating the removal of the chain-terminating drug. nih.gov The product of this reaction, in the case of AZT, is AZT adenosine dinucleoside tetraphosphate (B8577671) (AZTppppA). nih.gov This mechanism allows the virus to effectively proofread and remove the incorporated inhibitor.

Specific patterns of mutations are associated with varying levels of resistance to Zalcitabine and other nucleoside reverse-transcriptase inhibitors (NRTIs).

Mutations at Codon 69: Substitutions at this position, particularly T69D/N, are classically associated with resistance to Zalcitabine (ddC). nih.gov Interestingly, these mutations can be found in patients who have never been treated with Zalcitabine, suggesting they can be selected by other NRTIs and contribute to cross-resistance. nih.gov A more complex resistance mechanism involves the insertion of amino acids following codon 69 (the 69-insertion complex). When this complex is present alongside TAMs (at codons 41, 210, or 215), it confers high-level resistance to all NRTIs approved by the FDA. nih.gov

Thymidine Analogue Mutations (TAMs): This group includes key mutations such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.govyoutube.com TAMs are typically selected during therapy with the thymidine analogues Zidovudine or Stavudine. youtube.com Their primary mechanism of action is to enhance the ATP-mediated excision of the incorporated drug from the terminated DNA chain. nih.govnih.gov While selected by thymidine analogues, they create a cross-resistant profile that reduces the susceptibility to many other NRTIs, including Zalcitabine.

Table 1: Key Resistance Mutations Affecting Zalcitabine and Other NRTIs

Mutation/ComplexPrimary Resistance MechanismImpact on Zalcitabine/NRTI ProfileReference
T69D/NAltered Incorporation EfficiencyClassically associated with Zalcitabine resistance; contributes to cross-resistance. nih.gov
Q151M ComplexDiscriminatory IncorporationConfers broad resistance to multiple NRTIs, including Zalcitabine. nih.gov
Thymidine Analogue Mutations (TAMs)ATP-Mediated ExcisionEnhances removal of incorporated chain terminators; causes broad cross-resistance among NRTIs. nih.govnih.gov
69-Insertion Complex (+TAMs)Altered Incorporation & ExcisionHigh-level resistance to all approved NRTIs. nih.gov

Host Cellular Factors in Resistance Development

Beyond viral mutations, host cell characteristics can significantly influence the efficacy of a drug and contribute to the development of resistance.

Multidrug resistance can be mediated by ATP-binding cassette (ABC) transporters, which are cellular pumps that actively extrude a wide variety of compounds from the cell. nih.govpbworks.com One such transporter is the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. BCRP is known to transport many anticancer drugs and can limit their oral bioavailability and efficacy. nih.govpbworks.com However, its interaction with antiretroviral drugs is variable. A preclinical study designed to investigate the influence of various anti-HIV drugs on BCRP activity in vitro found that many agents, particularly protease inhibitors, could significantly inhibit the pump. psu.edu In contrast, Zalcitabine was found to be devoid of any inhibitory effect on BCRP. psu.edu This finding suggests that in the models tested, BCRP-mediated efflux is not a significant mechanism of resistance to Zalcitabine.

Zalcitabine, like other nucleoside analogues, is a prodrug that must be phosphorylated by host cellular kinases to its active triphosphate form (ddCTP) to exert its antiviral effect. This activation pathway is a critical and often rate-limiting step. researchgate.net The process begins with the conversion of Zalcitabine to Zalcitabine monophosphate, which is then further phosphorylated to the diphosphate (B83284) and finally the active triphosphate form.

The efficiency of these phosphorylation steps depends entirely on the specificity and activity of endogenous cellular kinases. researchgate.net Different kinases show varying affinities for nucleotide analogues. For example, studies on the activation of tenofovir (B777) have shown that enzymes like creatine (B1669601) kinase and phosphoglycerate kinase play roles, and that genetic variations in these kinases can alter phosphorylation efficiency. researchgate.net Therefore, the specific kinase profile within a cell type can dictate the level of active drug that accumulates. Low expression or reduced activity of the requisite kinases can lead to insufficient levels of ddCTP, resulting in a functionally resistant state where the virus can replicate despite the presence of the drug, even without mutations in the viral reverse transcriptase.

Preclinical Research Models and in Vitro Investigation Non Human

Cellular Model Systems for Studying Zalcitabine (B1682364) Monophosphate Ammonium (B1175870) Salt

The primary mechanism of zalcitabine's antiviral effect lies in its ability to inhibit the replication of the human immunodeficiency virus (HIV). This has been extensively demonstrated in various in vitro cellular systems. Laboratory assessments of zalcitabine's anti-HIV activity have been conducted in cell lines of both lymphoblastic and monocytic origin, as well as in peripheral blood lymphocytes. rxlist.com

In these cell culture models, the inhibitory activity of zalcitabine is quantified using parameters such as the 50% inhibitory concentration (IC50) and the 95% inhibitory concentration (IC95). For zalcitabine, the IC50 values typically range from 30 to 500 nM, while the IC95 values are in the range of 100 to 1000 nM. rxlist.com One study highlighted that a concentration of 0.5 µmol/L (or 500 nM) of zalcitabine was sufficient to completely inhibit the replication of HIV in human T lymphocyte cell lines. nih.gov It is noteworthy that while zalcitabine shows potent activity in acute infections, its efficacy is substantially reduced in cells that are chronically infected with the virus. rxlist.com

Table 1: In Vitro Anti-HIV Activity of Zalcitabine in Cellular Models

Cell Type Parameter Concentration Range Efficacy
Human T lymphocyte cell lines Complete Inhibition 500 nM Complete inhibition of HIV replication. nih.gov
Lymphoblastic and monocytic cell lines, peripheral blood lymphocytes IC50 30 - 500 nM 50% inhibition of HIV replication. rxlist.com
Lymphoblastic and monocytic cell lines, peripheral blood lymphocytes IC95 100 - 1000 nM 95% inhibition of HIV replication. rxlist.com

To understand the effects of zalcitabine on neuronal cells, a hybrid mouse neuroblastoma and rat dorsal root ganglion (DRG) neuron cell line, known as F11, has been utilized as a research model. acs.org Studies using differentiated F11 cells have shown that exposure to zalcitabine leads to an increase in neuronal excitability. acs.org This heightened excitability has been linked to alterations in calcium signaling within the cells, providing a model to study the mechanisms behind some of zalcitabine's neurological side effects. acs.org These investigations in F11 cells are crucial for dissecting the molecular pathways affected by the drug in a neuronal context, without the complexities of in vivo systems. acs.org

For zalcitabine to exert its antiviral effect, it must be metabolized within the cell to its active form, dideoxycytidine 5'-triphosphate (ddCTP). drugbank.com This is a sequential process involving cellular enzymes. drugbank.com The initial step, the phosphorylation of zalcitabine to zalcitabine monophosphate, is reportedly inefficient due to a low affinity of the enzyme deoxycytidine kinase for zalcitabine. researchgate.net

Studies on cultured human muscle cells have provided insights into the cytotoxic effects of zalcitabine in comparison to other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (B1683550) (AZT) and didanosine (B1670492) (ddI). nih.gov In these muscle cells, all three compounds led to a dose-dependent decrease in cell proliferation and differentiation. nih.gov Specifically, zalcitabine was found to be a potent inhibitor of mitochondrial function in this cell type. nih.gov Such studies, while not direct comparisons of metabolic rates, highlight that the cellular impact and toxicity of zalcitabine can vary between different cell types, such as muscle cells versus lymphocytes.

Assessment of Cellular Impact Beyond Target Inhibition

Beyond its intended antiviral action, zalcitabine has been shown to induce cellular stress, particularly oxidative stress, in neuronal models. Research employing differentiated F11 neuronal cells has demonstrated that treatment with zalcitabine results in the upregulation of genes associated with oxidative stress. acs.org Functional assays confirmed these genetic findings, showing a significant increase in intracellular oxidative stress upon exposure to the drug. acs.org This suggests that a component of zalcitabine's impact on neuronal cells may be mediated through the generation of reactive oxygen species and the subsequent cellular response to this oxidative challenge. acs.org

Zalcitabine has been found to significantly modulate intracellular calcium signaling, a critical pathway for neuronal function. In differentiated F11 neuronal cells, exposure to 10 μM zalcitabine led to an increased intracellular calcium concentration in response to potassium chloride (KCl), a depolarizing agent. acs.org Furthermore, the study identified that zalcitabine treatment reduced store-operated calcium entry (SOCE), a key mechanism for replenishing intracellular calcium stores. acs.org Transcriptomic analysis of these cells revealed changes in the expression of genes related to calcium homeostasis, further underscoring the drug's impact on these pathways. acs.org

Table 2: Effects of Zalcitabine on Cellular Pathways in F11 Neuronal Cells

Cellular Pathway Observed Effect Reference
Oxidative Stress Upregulation of oxidative stress-related genes and increased intracellular oxidative stress. acs.org
Calcium Signaling Increased intracellular calcium concentration in response to KCl and reduced store-operated calcium entry (SOCE). acs.org

Based on a comprehensive search of available scientific literature, there is no specific preclinical research data on the transcriptomic and proteomic profiling of cellular responses to Zalcitabine Monophosphate Ammonium Salt .

Therefore, the requested article section "5.2.3. Transcriptomic and Proteomic Profiling of Cellular Responses in Preclinical Models" cannot be generated with scientifically accurate and verifiable information. The search for detailed research findings and data tables for this specific compound did not yield any results.

To maintain scientific accuracy and adhere to the strict constraints of the request, which focuses solely on "this compound," no alternative information on related compounds can be provided.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for separating Zalcitabine (B1682364) Monophosphate from complex biological matrices and for quantifying its concentration. The polarity imparted by the phosphate (B84403) group necessitates specialized approaches for effective separation.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular nucleotide analogues like Zalcitabine Monophosphate. mdpi.com This method is indispensable for studying the metabolism of the parent drug, Zalcitabine, into its active phosphorylated forms within cells. nih.govnih.gov The process involves the extraction of nucleotides from cell lysates, followed by chromatographic separation and mass spectrometric detection.

Research has demonstrated the utility of LC-MS/MS for the simultaneous analysis of multiple nucleoside triphosphates and their analogues. nih.gov Methods have been developed and validated to quantify the intracellular active metabolites of several antiretroviral drugs, providing a framework applicable to Zalcitabine Monophosphate. nih.gov These assays typically utilize anion-exchange chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate the highly polar phosphate-containing molecules. mdpi.comnih.gov The use of an isotopically labeled internal standard, such as ¹³C- or ¹⁵N-labeled analogues, ensures high accuracy and precision. nih.gov

The high sensitivity of LC-MS/MS allows for the detection of metabolites at femtomole (fmol) levels, which is critical given the low concentrations often found within cells. nih.gov

Table 1: Typical Parameters for LC-MS/MS Analysis of Intracellular Nucleotide Analogues

ParameterDescriptionCommon Application/Value
Chromatography Mode Technique used to separate analytes.Anion Exchange Chromatography, HILIC mdpi.comnih.gov
Column Type The stationary phase used for separation.Thermo Biobasic AX, Amino-based columns mdpi.comnih.gov
Extraction Method Procedure to isolate analytes from cells.Protein precipitation followed by liquid-liquid or solid-phase extraction. nih.gov
Detection Mode Mass spectrometry scan type.Multiple Reaction Monitoring (MRM) for high specificity.
Ionization Source Method to ionize the analytes.Electrospray Ionization (ESI), typically in positive or negative mode. nih.gov
Quantification Range The concentration range over which the assay is linear and accurate.Typically from low fmol to pmol per sample (e.g., 100-25,000 fmol/sample). nih.gov

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used method for the analysis of Zalcitabine and its related compounds in bulk drug substances and pharmaceutical formulations. nih.govglobalresearchonline.netpharmacopeia.cn These methods are typically based on reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

Validated RP-HPLC methods demonstrate excellent linearity, accuracy, and precision for quantifying Zalcitabine. nih.govglobalresearchonline.net While the parent drug is relatively polar, the monophosphate is significantly more so, often requiring modifications to standard reversed-phase methods, such as the use of ion-pairing agents (discussed in 6.1.4), for adequate retention and separation. The UV absorbance of the cytosine chromophore allows for sensitive detection, typically around 265-270 nm. globalresearchonline.netpharmacopeia.cn

Table 2: Exemplary HPLC Method Parameters for Zalcitabine Analysis

ParameterMethod 1 nih.govMethod 2 globalresearchonline.netMethod 3 (USP) pharmacopeia.cn
Column Reversed-PhaseZorbax Eclipse XDB-C18 (150x4.6mm, 5µm)L1 packing (C18) (150x4.6mm, 5µm)
Mobile Phase Methanol: 0.01M NaH₂PO₄ (85:15 v/v), pH 4.62Gradient of Acetonitrile and 0.1% Ortho-phosphoric acidAcetonitrile and Water (3:100) with Phosphate buffer
Flow Rate Not Specified1.0 mL/min~1.0 mL/min
Detection Wavelength 265 nm265 nm270 nm
Retention Time 2.5 min8.04 minNot Specified
Limit of Detection (LOD) 0.0066 µg/mL0.015 µg/mLNot Specified
Limit of Quantification (LOQ) 0.022 µg/mL0.03 µg/mLNot Specified

Nano-Liquid Chromatography (nano-LC) operates at much lower flow rates (nL/min) compared to standard HPLC (mL/min), which can lead to a significant increase in sensitivity when coupled with a mass spectrometer. nih.gov This enhanced sensitivity makes nano-LC particularly suitable for proteomics and the analysis of low-abundance biological molecules, including nucleotide metabolites in limited sample volumes. nih.gov

However, a trade-off exists between sensitivity and robustness. Nano-LC systems can be less robust and more prone to issues like column clogging compared to standard or micro-LC systems. nih.gov For routine clinical quantification, standard-flow LC-MS/MS platforms are often preferred for their higher throughput and ruggedness, even if nano-LC provides lower theoretical detection limits. nih.gov The choice between nano-LC and standard-flow LC depends on the specific application, balancing the need for ultimate sensitivity against the requirement for high-throughput, routine analysis.

Ion-Pairing Reversed-Phase Chromatography is a powerful technique specifically designed to separate charged analytes, like Zalcitabine Monophosphate, on standard reversed-phase columns. nih.govnih.gov The fundamental principle involves adding an ion-pairing (IP) agent to the mobile phase. This agent is typically a long-chain alkyl amine, such as triethylamine (B128534) or butylamine. nih.govnih.gov

The IP agent possesses a hydrophobic "tail" that adsorbs onto the non-polar stationary phase (e.g., C18) and a charged "head" that faces the mobile phase. youtube.com The negatively charged phosphate group of Zalcitabine Monophosphate then forms an ion pair with the positively charged head of the IP agent, allowing the analyte to be retained on the column. Elution is then achieved by increasing the concentration of an organic solvent, like acetonitrile, in the mobile phase. This technique is highly effective for separating nucleotides that differ by length or phosphorylation state. nih.gov The separation can be fine-tuned by optimizing parameters such as the type and concentration of the IP agent, mobile phase pH, and column temperature. nih.govnih.gov

Spectroscopic and Structural Elucidation Methods

While chromatography excels at separation and quantification, spectroscopy is essential for the definitive identification and structural elucidation of the molecule. Nuclear Magnetic Resonance (NMR) is the most powerful tool for this purpose.

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule. For Zalcitabine Monophosphate Ammonium (B1175870) Salt, a combination of ¹H, ¹³C, and ³¹P NMR experiments would be used for unambiguous structural confirmation.

¹H NMR: A ¹H NMR spectrum reveals the number and environment of all hydrogen atoms in the molecule. For Zalcitabine Monophosphate, one would expect to see distinct signals for the protons on the cytosine base (H-5 and H-6) and the 2',3'-dideoxyribose sugar ring. The phosphorylation at the 5'-position would cause a downfield shift (to a higher ppm value) of the adjacent 5'-protons compared to the non-phosphorylated Zalcitabine parent compound. rsc.org

¹³C NMR: A ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. Similar to ¹H NMR, the carbon atom at the 5'-position (C-5') would show a significant downfield shift upon phosphorylation. The coupling between the phosphorus and adjacent carbon atoms (²JPC, ³JPC) can also be observed, providing further confirmation of the phosphate group's location. Two-dimensional techniques like HSQC correlate proton signals with their directly attached carbon atoms, aiding in the complete assignment of the spectrum. hmdb.ca

³¹P NMR: ³¹P NMR is a highly specific technique for observing phosphorus-containing compounds. organicchemistrydata.org For Zalcitabine Monophosphate, the spectrum would show a single, distinct signal in the characteristic chemical shift region for organic monophosphates. This provides unequivocal evidence of the presence and nature of the phosphate group. The presence of the ammonium counter-ion would not significantly alter the chemical shifts in the ¹H, ¹³C, or ³¹P spectra under standard solution-state NMR conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for the definitive identification and structural elucidation of Zalcitabine Monophosphate Ammonium Salt. It provides precise molecular weight determination and detailed fragment analysis, which together confirm the compound's identity and integrity.

In a typical analysis, the compound is ionized, often using techniques like electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge (m/z) ratio. For this compound, high-resolution mass spectrometry would be used to confirm the empirical formula by measuring the accurate mass of the intact molecule.

Tandem mass spectrometry (MS/MS) is employed for detailed structural confirmation. nih.gov This technique involves the selection of the protonated parent molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻) followed by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The analysis of phosphorylated nucleosides is often performed in negative-ion mode. nih.gov The fragmentation of Zalcitabine Monophosphate would be expected to yield specific product ions corresponding to the loss of the phosphate group and subsequent fragmentation of the remaining Zalcitabine nucleoside. Key fragmentation pathways for nucleoside reverse transcriptase inhibitors include the cleavage of the glycosidic bond, resulting in the formation of a protonated nucleobase, which is a common product ion used for quantification in selected-reaction monitoring (SRM) mode. nih.gov

Native mass spectrometry represents an advanced application, allowing for the study of the compound in its non-covalent complexes, which is particularly useful in fragment-based drug discovery campaigns. nih.gov This method provides a direct readout of binding stoichiometry and can differentiate between specific and non-specific interactions. nih.gov

Table 1: Expected Ion Fragments in Mass Spectrometry of Zalcitabine Monophosphate

Ion Description Fragmentation Event Expected Use
Parent Ion ([M-H]⁻) Deprotonation Molecular Weight Confirmation
Product Ion ([M-H-PO₃]⁻) Loss of phosphate group Structural Elucidation
Product Ion (Protonated Base) Cleavage of glycosidic bond Quantification (SRM) nih.gov

Advanced Imaging Techniques (e.g., Cryo-TEM, SAXS) for Nanostructure Characterization of Conjugates

When this compound is incorporated into nanocarrier systems such as lipid-based nanoparticles (LNPs) or polymer micelles for targeted delivery, advanced imaging and scattering techniques are crucial for characterizing the resulting conjugate's nanostructure.

Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to analyze the size, shape, and internal structure of nanoparticles in their native state. dannalab.comxenocs.com SAXS provides statistical information about the nanoscale structure of a sample, such as the type of lipid phase, electron density distribution, and the spatial arrangement of components within a nanoparticle. dannalab.comxenocs.com For a Zalcitabine Monophosphate conjugate, SAXS can determine the core-shell structure of a nanocarrier, the thickness of a lipid shell layer, and how these properties change in response to environmental stimuli like pH. nih.govnih.gov This is critical for designing and optimizing effective drug delivery vehicles. dannalab.com

Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides high-resolution, direct visualization of the nanostructure. In this technique, samples are flash-frozen in a vitrified state, preserving their native structure for imaging. nih.gov Cryo-TEM can reveal the morphology and size distribution of individual nanoparticles, such as a liposomal carrier encapsulating Zalcitabine Monophosphate. It can also provide detailed insights into the internal organization, such as the lamellar structure of lipid bilayers or the arrangement of the drug within the carrier. rcsb.org Studies have used cryo-EM to determine the structure of nucleoside transporters in complex with antiviral nucleosides, demonstrating the technique's power to visualize molecular interactions at high resolution. rcsb.org

Together, these techniques provide a comprehensive understanding of the physical and structural properties of Zalcitabine Monophosphate conjugates, which is essential for predicting their in vivo behavior.

Analytical Validation Parameters in Research Contexts

Analytical method validation is critical in research to ensure that the data generated are reliable and accurate. For quantifying this compound, particularly in biological samples, methods like High-Performance Liquid Chromatography (HPLC) must be validated for several key parameters.

Repeatability and Resolution Studies

Resolution is a measure of the separation between two peaks in a chromatogram. In the analysis of Zalcitabine Monophosphate, high resolution is essential to separate the analyte peak from peaks of endogenous matrix components, impurities, or metabolites. fortis-technologies.com The selection of the correct stationary phase (e.g., C8 or C18) and mobile phase composition is critical for achieving optimal resolution. fortis-technologies.com A well-resolved peak ensures that the analyte's quantification is not affected by interfering substances. nih.gov UHPLC (Ultra-High-Performance Liquid Chromatography) can be employed to achieve high-resolution separation of nucleosides in very short analysis times, often under three minutes. fortis-technologies.com

Table 2: Representative Validation Parameters for a Hypothetical HPLC Method for Zalcitabine Monophosphate

Parameter Typical Acceptance Criteria Example Finding Citation
Linearity (r²) > 0.99 0.999 nih.gov
Repeatability (%RSD) < 15% < 10% nih.gov
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1 0.0066 µg/mL nih.gov
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1 0.022 µg/mL nih.gov

Sample Preparation Techniques for Biological Matrices (e.g., Protein Precipitation, Solid Phase Extraction, Liquid-Liquid Extraction)

The analysis of Zalcitabine Monophosphate in biological matrices like plasma or serum requires an initial sample preparation step to remove interfering substances, primarily proteins, and to concentrate the analyte. nih.gov The choice of technique depends on the required cleanliness of the extract, the desired recovery, and throughput needs.

Protein Precipitation (PPT) is a straightforward method where a precipitating agent, such as a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), is added to the biological sample. sigmaaldrich.comnih.gov This causes proteins to denature and precipitate out of the solution. After centrifugation, the supernatant containing the analyte is collected for analysis. Acetonitrile is often favored as it can provide high analyte recovery (>80%) and is compatible with subsequent LC-MS analysis. nih.gov However, PPT can be less clean than other methods, and the high concentration of organic solvent may require an evaporation and reconstitution step. nih.gov

Solid Phase Extraction (SPE) is a more selective and powerful technique that separates compounds based on their physical and chemical properties. labrulez.com For Zalcitabine analysis in plasma, a common approach involves using a strong cation-exchange (SCX) resin. oup.compsu.edu The general procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of solvent. pharmtech.com SPE typically yields cleaner extracts and allows for significant concentration of the analyte, leading to better sensitivity and reduced matrix effects. labrulez.commdpi.com

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. nih.gov The choice of solvent is critical for selectively extracting the analyte while leaving interferences behind. While effective, LLE can be labor-intensive, require large volumes of organic solvents, and may result in lower recoveries for certain polar compounds compared to SPE. labrulez.com

Table 3: Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation. dicp.ac.cn Fast, simple, inexpensive. researchgate.net Less clean extracts, potential for analyte co-precipitation, may require solvent evaporation. nih.govnih.gov
Solid Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid phase. labrulez.com High selectivity, clean extracts, high concentration factor, reduced matrix effects. mdpi.com More complex method development, higher cost per sample. researchgate.net

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. nih.gov | Effective for certain analytes, established technique. | Labor-intensive, large solvent consumption, potential for emulsion formation, may have lower recovery for polar analytes. labrulez.com |

Interactions with Endogenous Cellular Components and Enzymes

Enzymatic Hydrolysis and Dephosphorylation

Once inside the cell, zalcitabine (B1682364) and its phosphorylated forms are subject to the actions of various enzymes that can either activate or deactivate the compound.

5'-Nucleotidases (EC 3.1.3.5) are a class of enzymes that catalyze the hydrolytic dephosphorylation of 5'-nucleoside monophosphates, converting them into their corresponding nucleosides and an inorganic phosphate (B84403). These enzymes are crucial for maintaining the balance of nucleotide pools within the cell through purine (B94841) and pyrimidine (B1678525) salvage pathways.

While the primary metabolic pathway for zalcitabine involves phosphorylation, the reverse reaction, dephosphorylation, is also a critical part of its metabolism. Cytosolic 5'-nucleotidases are responsible for the hydrolysis of nucleoside monophosphates. Although direct studies detailing the specific kinetics of zalcitabine monophosphate hydrolysis by 5'-nucleotidases are not extensively documented, it is understood that these enzymes can act on nucleoside analog monophosphates. This action would convert zalcitabine monophosphate back to the parent nucleoside, zalcitabine, which can then be transported out of the cell. This enzymatic hydrolysis is a key step in the catabolism and eventual clearance of the compound.

The conversion of zalcitabine into its biologically active form, zalcitabine 5'-triphosphate (ddCTP), is a stepwise process mediated by a series of host cell kinases. drugbank.comwikipedia.orgnih.gov This anabolic pathway is essential for the compound's therapeutic effect.

Monophosphorylation: The initial and often rate-limiting step is the phosphorylation of zalcitabine (ddC) to zalcitabine 5'-monophosphate (ddC-MP). This reaction is catalyzed by the cellular enzyme deoxycytidine kinase. researchgate.netnih.govnih.gov This initial phosphorylation can be inefficient due to a relatively low affinity of the enzyme for zalcitabine as a substrate. researchgate.net

Diphosphorylation: Following its formation, ddC-MP is further phosphorylated to zalcitabine 5'-diphosphate (ddC-DP). This step is carried out by cytidylate kinase (CMPK1). nih.gov

Triphosphorylation: The final phosphorylation event converts ddC-DP into the active triphosphate form, ddCTP. This is accomplished by nucleoside diphosphate (B83284) kinases (NME). nih.gov

This entire phosphorylation cascade is reversible. The active ddCTP can be sequentially dephosphorylated back to its diphosphate, monophosphate, and finally, the parent nucleoside form. This dephosphorylation pathway contributes to the intracellular clearance of the active metabolite. The majority of the parent drug is ultimately eliminated unchanged by the kidneys, indicating that the intracellular phosphorylated forms are dephosphorylated prior to excretion. drugbank.comglowm.com

Table 1: Enzymatic Conversion of Zalcitabine
StepSubstrateProductCatalyzing EnzymeReference
Phosphorylation 1Zalcitabine (ddC)Zalcitabine Monophosphate (ddC-MP)Deoxycytidine Kinase researchgate.netnih.govnih.gov
Phosphorylation 2Zalcitabine Monophosphate (ddC-MP)Zalcitabine Diphosphate (ddC-DP)Cytidylate Kinase (CMPK1) nih.gov
Phosphorylation 3Zalcitabine Diphosphate (ddC-DP)Zalcitabine Triphosphate (ddCTP)Nucleoside Diphosphate Kinase (NME) nih.gov

Competitive Interactions with Natural Substrates

The primary mechanism of action for zalcitabine's active form, ddCTP, involves its interaction with viral enzymes, where it competes with natural cellular molecules.

The therapeutic effect of zalcitabine is mediated by its active metabolite, ddCTP, which acts as a potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. drugbank.comnih.gov This inhibition occurs through two primary mechanisms. The first is competitive inhibition, where ddCTP directly competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for the active site of the viral enzyme. drugbank.comglowm.com Because of its structural similarity to dCTP, ddCTP can bind to the enzyme's substrate-binding site, thereby preventing the incorporation of the natural nucleotide required for viral DNA synthesis.

The second mechanism is DNA chain termination. If ddCTP is incorporated into the growing viral DNA strand as an alternative to dCTP, it halts further elongation. drugbank.comwikipedia.org Zalcitabine lacks the 3'-hydroxyl group found on the deoxyribose sugar of natural deoxynucleotides. This group is essential for forming the 5'-3' phosphodiester bond that links adjacent nucleotides. Its absence means that once ddCTP is incorporated, no further nucleotides can be added, leading to the premature termination of the proviral DNA chain. drugbank.com

Table 2: Competitive Interaction Details
Analog MetaboliteNatural SubstrateTarget EnzymeMechanismReference
Zalcitabine Triphosphate (ddCTP)Deoxycytidine 5'-Triphosphate (dCTP)HIV-1 Reverse TranscriptaseCompetitive Inhibition & DNA Chain Termination drugbank.comglowm.com

Impact on Cellular Metabolic Pathways (Beyond Target Inhibition)

Beyond its direct antiviral activity, zalcitabine can interact with and perturb host cell metabolic processes, particularly those within the mitochondria.

A significant off-target effect of zalcitabine involves its impact on mitochondrial function, which can indirectly influence oxidative phosphorylation (OXPHOS). The active metabolite, ddCTP, is an inhibitor of the human mitochondrial DNA polymerase gamma (Pol-gamma). wikipedia.orgnih.gov In fact, among several nucleoside reverse-transcriptase inhibitors, ddCTP is considered a particularly potent inhibitor of this enzyme.

The inhibition of Pol-gamma disrupts the replication of mitochondrial DNA (mtDNA). nih.gov Since mtDNA encodes crucial protein subunits for the enzyme complexes of the electron transport chain (ETC), its depletion leads to impaired function of the OXPHOS system. nih.gov Studies in HepaRG cell lines have demonstrated that exposure to zalcitabine leads to a significant depletion of mtDNA. This depletion, in turn, severely impairs mitochondrial bioenergetic parameters, including the maximal respiratory capacity of the cells. nih.gov Therefore, while zalcitabine may not directly bind to the OXPHOS complexes, its inhibition of mtDNA maintenance leads to a functional deficit in this critical energy-producing pathway.

Effects on Genes Related to Mitochondrial Integrity

The interaction of zalcitabine's active metabolite with Pol γ is the direct cause of profound effects on mitochondrial genetics and function. The primary consequence is a significant and dose-dependent depletion of mitochondrial DNA (mtDNA). nih.govnatap.orgnih.gov This depletion directly reduces the template available for the transcription of the 13 essential protein subunits of the electron transport chain and the rRNAs and tRNAs required for their translation within the mitochondria.

Research findings have quantified the extent of this mtDNA depletion. In one study using HepaRG human liver cells, a 13-day exposure to 1 µM zalcitabine resulted in a reduction of mtDNA levels to just 17.9% of control levels in differentiated (non-proliferating) cells and a drastic reduction to 0.9% in proliferating cells. nih.gov The potency of zalcitabine in this regard is notable, with studies on CEM T-lymphoblastoid cells showing a 50% reduction in mtDNA content at a concentration of 0.022 µmol/L after four days of treatment. natap.org

Beyond the general depletion of the mitochondrial genome, zalcitabine has been shown to affect specific nuclear-encoded genes responsible for mitochondrial maintenance. Treatment with zalcitabine can lead to a reduction in the protein expression of Mitochondrial Transcription Factor A (TFAM). nih.gov TFAM is a crucial protein for the packaging, maintenance, and transcription of mtDNA. Its degradation further compromises mitochondrial integrity and biogenesis. nih.gov

The downstream effects of these genetic insults manifest as broad mitochondrial dysfunction. The reduced expression of mtDNA-encoded proteins leads to decreased activity of several respiratory chain complexes, including Complex I (NADHR), Complex II (SDH), and Complex IV (COX). nih.gov This impairment of the electron transport chain results in diminished mitochondrial respiration, reduced ATP production, and an increase in the generation of reactive oxygen species (ROS). nih.gov Furthermore, the resulting mtDNA stress can trigger cellular DNA sensing pathways, such as the STING1/TMEM173 pathway, initiating a cascade that can lead to autophagy-dependent cell death. nih.gov

Interactive Table: Effects of Zalcitabine on Mitochondrial Integrity

Parameter Observed Effect Cell/System Studied
mtDNA Copy Number Depletion to 17.9% (differentiated) and 0.9% (proliferating) of control after 13 days with 1 µM ddC. nih.gov HepaRG cells
TFAM Protein Expression Reduced protein levels. nih.gov Pancreatic cancer cells (PANC1, Capan2)
Oxygen Consumption Decreased. nih.gov Pancreatic cancer cells
ATP Production Limited. nih.gov Pancreatic cancer cells
Reactive Oxygen Species (ROS) Increased total ROS generation. nih.gov Pancreatic cancer cells
Respiratory Chain Enzyme Activity Decreased activity of COX (Complex IV) and SDH (Complex II). nih.gov Human muscle cells
Cellular Stress Pathways Activation of the STING1 DNA sensing pathway. nih.gov Pancreatic cancer cells

Future Research Directions and Unexplored Avenues

Design of Novel Zalcitabine (B1682364) Monophosphate Analogues and Prodrugs for Enhanced Research Utility

The development of novel analogues and prodrugs of Zalcitabine Monophosphate is a promising avenue for enhancing its research applications. Nucleoside analogues are pivotal in combating viral infections, but their efficacy often hinges on intracellular phosphorylation, a process that can be inefficient. uni-hamburg.de Designing lipophilic precursors of the phosphorylated metabolites can bypass this initial, often rate-limiting, phosphorylation step. uni-hamburg.denih.gov

Phosphonate (B1237965) Analogues: One area of exploration is the synthesis of phosphonate analogues, where the phosphonate group is isosterically replaced. researchgate.netnih.gov These analogues, with a stable phosphorus-carbon bond, can offer altered chemical and biological properties. researchgate.net Research into the synthesis of phosphonate derivatives of similar nucleosides like cytidine (B196190) has shown that these compounds can be created and tested for their interaction with cellular enzymes. nih.gov The synthesis of isosteric phosphonate analogues often involves complex multi-step reactions, including the creation of glycals, esterifications, and demethylations to yield the final product. bohrium.com

Prodrug Strategies: The development of pronucleotides, which are lipophilic derivatives designed to deliver the nucleotide form into cells, represents a significant research direction. nih.govimrpress.com The cycloSal-pronucleotide approach is a notable example, where a salicylalcohol derivative masks the phosphate (B84403) group's negative charges, allowing for passage through the cell membrane. uni-hamburg.de Once inside the cell, the masking unit is cleaved through a selective chemical hydrolysis, releasing the active nucleoside monophosphate. uni-hamburg.denih.govimrpress.com This method has been shown to significantly improve the antiviral potency of related nucleoside analogs like d4T. imrpress.com Research into diastereoselective synthesis routes for these prodrugs is also underway to separate isomers with potentially different biological activities. uni-hamburg.de

Future work could focus on creating a variety of Zalcitabine Monophosphate prodrugs using different masking units to optimize cellular uptake and subsequent intracellular release.

Prodrug/Analogue StrategyRationale for Research UtilityKey Synthetic Approaches
Phosphonate Analogues Isosteric replacement of the phosphate group can alter binding affinities to target enzymes and improve stability. researchgate.netbohrium.comElectrophilic addition to furanoid glycals; Wittig condensation. researchgate.netnih.gov
cycloSal-Pronucleotides Masks the charged monophosphate to enhance lipophilicity and cellular penetration, bypassing initial phosphorylation steps. uni-hamburg.deimrpress.comuni-hamburg.deReaction of the nucleoside with substituted salicyl alcohol derivatives using phosphorus(III) chemistry. nih.gov
Phosphoramidate (B1195095) Prodrugs Phosphoramidates can also serve as monophosphate prodrugs, with the P-N bond being cleavable under specific conditions to release the active nucleotide. nih.govVarious methods including those involving organic azides or inorganic salt elimination. nih.gov

Advanced In Vitro Models for Studying Compound-Cell Interactions

To better understand the biological effects of Zalcitabine Monophosphate Ammonium (B1175870) Salt, researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models. nih.govnih.gov These advanced models can more accurately mimic the complex microenvironments of human tissues. nih.govfrontiersin.org

Organoid and Spheroid Models: Organoids are 3D structures grown from stem cells that self-organize to form organ-specific cell types, replicating the complexity of organs like the liver, kidney, and brain. frontiersin.orgnih.govazolifesciences.com These models are increasingly used in toxicology and drug development to predict human responses with greater accuracy than 2D cultures or animal models. frontiersin.orgbiocompare.comresearchgate.net For a compound like Zalcitabine, known to have off-target mitochondrial effects, liver and neuronal organoids could be invaluable for studying tissue-specific toxicity. azolifesciences.comnih.gov Spheroid cultures, which are simpler 3D aggregates of cells, also offer a more relevant model than monolayers for studying viral infections and the efficacy of antiviral compounds. nih.gov

Organs-on-a-Chip: Organs-on-a-chip are microfluidic devices containing living human cells in continuously perfused, micrometer-sized channels. youtube.comfiveable.me These chips can recreate the physiological and mechanical environment of human organs, allowing for the study of organ-level responses to chemical compounds. fiveable.menih.gov By integrating different organ chips, researchers can also study multi-organ interactions. youtube.comyoutube.com This technology could be used to investigate the pharmacokinetics and potential toxicities of Zalcitabine Monophosphate across interconnected systems, such as a liver-kidney chip, providing insights that are difficult to obtain from static cultures. nih.govmdpi.com

In Vitro ModelKey FeaturesPotential Application for Zalcitabine Monophosphate Research
2D Cell Culture Monolayer of cells on a flat surface.Basic screening, mechanism of action studies. nih.gov
Spheroids 3D aggregates of one or more cell types.Antiviral efficacy testing in a more tissue-like context. nih.gov
Organoids Self-organized 3D structures from stem cells mimicking organ architecture and function. frontiersin.orgazolifesciences.comAssessing tissue-specific toxicity (e.g., hepatotoxicity, neurotoxicity) and off-target effects. frontiersin.orgnih.govazolifesciences.com
Organs-on-a-Chip Microfluidic devices with living cells simulating organ-level physiology and mechanics. fiveable.memdpi.comStudying pharmacokinetics, multi-organ toxicity, and compound-immune cell interactions. youtube.comyoutube.commdpi.com

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

Computational methods are powerful tools for investigating the molecular interactions of nucleoside analogues like Zalcitabine. chemrxiv.org These studies can provide insights into binding efficiency, conformational characteristics, and the mechanism of action at an atomic level. chemrxiv.orgnih.gov

Molecular Docking and Dynamics: Molecular docking simulations can predict how the active triphosphate form of Zalcitabine (ddCTP) binds to the active site of HIV-1 reverse transcriptase. nih.govnih.gov These models help to understand the specific interactions with amino acid residues that are crucial for its inhibitory activity. nih.gov Molecular dynamics simulations can further elucidate the stability and conformational changes of the enzyme-inhibitor complex over time. chemrxiv.org Such studies are also critical for understanding and predicting resistance, as they can model how mutations in the reverse transcriptase affect inhibitor binding. nih.gov

Quantum Mechanical Studies: Quantum mechanics (QM) calculations can be employed to study the electronic properties of Zalcitabine and its phosphorylated forms. chemrxiv.org These studies can provide a deeper understanding of the reaction mechanisms, such as the phosphorylation steps required for its activation or the chemistry of its incorporation into the viral DNA chain. chemrxiv.orgyoutube.com

Investigation of Untargeted Cellular Pathways Influenced by the Compound

While the primary target of Zalcitabine is HIV reverse transcriptase, it is known to have off-target effects, most notably on mitochondrial DNA polymerase gamma, leading to mitochondrial toxicity. wikipedia.orgnih.gov Untargeted "omics" approaches can provide a comprehensive view of the broader cellular pathways affected by Zalcitabine Monophosphate.

Metabolomics and Proteomics: Metabolomic studies can identify global changes in the cellular metabolite profile following treatment with the compound, revealing unexpected effects on various metabolic pathways. Similarly, proteomic analyses can uncover alterations in protein expression that may be linked to off-target effects or cellular stress responses. Investigating the off-target effects of drugs on mitochondrial function using human cell lines is crucial for determining mitochondrial toxicity. nih.gov Long-term treatment with ddC has been associated with reduced mitochondrial DNA (mtDNA) copy number. nih.gov

The off-target effects of nucleoside analogs can lead to the stalling of replication forks and the activation of DNA damage response pathways. nih.gov In some cases, these off-target effects can even induce apoptosis through epigenetic modifications. nih.gov The study of how compounds like Zalcitabine influence these pathways can provide a more complete picture of their cellular impact. frontiersin.orgnih.gov

Exploration of Chemical Reactivity and Stability of Zalcitabine Monophosphate Ammonium Salt in Diverse Research Environments

A thorough understanding of the chemical properties of this compound is essential for its use as a research tool. This includes its stability under various conditions and its reactivity with other molecules.

Hydrolytic Stability: The stability of the phosphoramidate or phosphate ester bond is critical for its function. Studies on related phosphoramidates show that their stability is often pH-dependent, with the P-N bond being susceptible to cleavage under acidic conditions. nih.govnih.govacs.orgacs.org The hydrolysis of phosphoramidites, which are precursors in oligonucleotide synthesis, is a known degradation pathway that can impact the quality of research reagents. researchgate.net Investigating the hydrolysis kinetics of this compound at different pH values and in various buffer systems would provide valuable data for its storage and use in experiments.

Reactivity Studies: The ammonium salt form may have different reactivity profiles compared to other salt forms or the free acid. Research could explore its compatibility with various reagents and solvents commonly used in biochemical assays and cell culture. This would help to ensure the integrity of the compound during experimental procedures and prevent the formation of unwanted side products.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Zalcitabine Monophosphate Ammonium Salt, and how do reaction conditions influence yield?

  • Answer: this compound can be synthesized via phosphorylation of Zalcitabine using a one-pot reaction with phosphoric acid derivatives under mild conditions. A sequential strategy involving activation of the hydroxyl group with phosphorylating agents (e.g., POCl₃) followed by neutralization with ammonium hydroxide is commonly employed . Reaction parameters such as pH (maintained near neutrality), temperature (controlled at 25–30°C), and stoichiometric ratios of reagents are critical for optimizing yield and minimizing byproducts. Post-synthesis purification via ion-exchange chromatography or precipitation in cold ethanol is recommended to isolate the ammonium salt form .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer: Structural confirmation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H/³¹P NMR to verify phosphorylation and ammonium counterion presence .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M-NH₄]⁻ ions) .
  • Thin-Layer Chromatography (TLC): Purity assessment using silica plates with solvent systems like isopropanol:ammonium hydroxide:water (7:2:1) to detect unreacted starting materials .
  • Elemental Analysis: Quantify nitrogen and phosphorus content to validate stoichiometry .

Q. What solubility characteristics should be considered for experimental design with this compound?

  • Answer: The compound is typically soluble in aqueous buffers (pH 6–8) due to its ionic nature. However, solubility varies with temperature and ionic strength. For example, at 25°C, solubility in water is ~50 mg/mL, but decreases in high-salt solutions (e.g., >0.5 M NaCl). Pre-formulation studies should include solubility profiling in biologically relevant media (e.g., PBS or cell culture buffers) to ensure stability during assays .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions, and what degradation pathways are observed?

  • Answer: Stability studies indicate:

  • pH Sensitivity: Degrades rapidly in acidic conditions (pH < 4) via hydrolysis of the phosphate ester bond. At pH > 9, deamination of the cytidine base occurs .
  • Thermal Stability: Stable at -20°C for >12 months but degrades at room temperature within 72 hours. Lyophilization in ammonium buffer (pH 7.4) enhances long-term storage stability .
  • Degradation Products: Identified by LC-MS as Zalcitabine (parent nucleoside) and inorganic phosphate under hydrolytic conditions .

Q. What isotopic labeling strategies are available for tracing this compound in metabolic studies?

  • Answer: Stable isotopes (e.g., ¹⁵N, ¹³C, ²H) can be incorporated during synthesis:

  • Deuterated Forms: Replace hydrogen in the ribose moiety using ²H₂O during phosphorylation .
  • ¹⁵N-Labeling: Introduce ¹⁵N in the ammonium counterion via exchange with ¹⁵NH₄OH .
    These labeled analogs are critical for mass spectrometry-based tracking of intracellular phosphorylation/dephosphorylation kinetics .

Q. What enzymatic interactions and inhibitory mechanisms are associated with this compound?

  • Answer: As a dideoxycytidine analog, the monophosphate form inhibits viral reverse transcriptase by competing with endogenous dCTP. Key studies include:

  • Kinase Assays: Measure phosphorylation efficiency by human deoxycytidine kinase (dCK) using radioactive [γ-³²P]ATP .
  • Receptor Binding: Surface plasmon resonance (SPR) to quantify affinity for HIV-1 RT, with reported IC₅₀ values in the nanomolar range .
  • Metabolic Profiling: LC-MS/MS to monitor incorporation into viral DNA and identify resistance mutations (e.g., M184V) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

  • Answer: Key challenges include:

  • Matrix Interference: Serum proteins and lipids can co-elute with the compound. Mitigation involves solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) .
  • Ion Suppression: Ammonium counterions in mobile phases (e.g., ammonium acetate) may suppress ionization in LC-MS. Use of volatile buffers (e.g., formic acid) improves sensitivity .
  • Method Validation: Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV < 15%), and recovery (>85%) in plasma/urine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.